1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one
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Overview
Description
1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one is a complex organic compound that features a benzimidazole core, a piperidine ring, and a morpholine ring
Preparation Methods
The synthesis of 1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or other formylating agents.
Attachment of the Piperidine Ring: The benzimidazole intermediate is then reacted with piperidine derivatives under suitable conditions.
Incorporation of the Morpholine Ring: Finally, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or piperidine rings can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and antiviral properties.
Biology: The compound is used in biological assays to understand its interaction with various biomolecules and its potential therapeutic effects.
Material Science: It is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, affecting their function. The piperidine and morpholine rings may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one can be compared with other similar compounds such as:
1-(Morpholin-4-yl)-2-(piperazin-1-yl)ethan-1-one: This compound has a piperazine ring instead of a piperidine ring, which may alter its biological activity and chemical properties.
Benzimidazole Derivatives: Various benzimidazole derivatives with different substituents can be compared to highlight the unique properties conferred by the morpholine and piperidine rings.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological and chemical behaviors.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[2-(piperidin-1-ylmethyl)benzimidazol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-19(22-10-12-25-13-11-22)15-23-17-7-3-2-6-16(17)20-18(23)14-21-8-4-1-5-9-21/h2-3,6-7H,1,4-5,8-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHVHGGGOWCLIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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